3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine
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Overview
Description
“3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is a chemical compound with the CAS Number: 2418663-50-8 . It has a molecular weight of 219.06 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is 1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
- Application : Researchers have synthesized N,N-dimethylpyridin-4-amine (DMAP) -based ILs using this compound. These ILs serve as efficient catalysts for reactions such as Fischer indole synthesis and click chemistry. The endothermic behavior observed during weight loss steps in differential scanning calorimetry (DSC) data indicates their potential as catalysts .
- Application : 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine falls into this category. Its unique blend of reactivity makes it valuable for demanding synthetic processes .
- Application : Researchers explore this compound’s potential as a scaffold for designing novel drugs. The combination of bromine and fluorine atoms can influence pharmacokinetics and binding affinity .
Catalysis and Ionic Liquids
Fluorinated Pyridine Derivatives
Medicinal Chemistry
Safety and Hazards
The compound is classified under the GHS06 hazard class . It has hazard statements H301, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, stability, and interaction with its targets.
properties
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWMQOVUAANKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine |
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